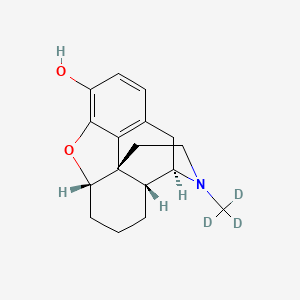
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group in this compound adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 3-nitrophenylamine.
Formation of Acridine Derivative: The 3-nitrophenylamine is then reacted with a suitable acridine derivative under controlled conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Acridines: Electrophilic substitution reactions yield various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(2-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Comparison:
- This compound is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to the 2- and 4-nitrophenyl analogs, leading to differences in their interaction with biological targets and overall efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
324053-82-9 |
|---|---|
Molekularformel |
C20H17N3O3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-13-6-5-7-14(12-13)23(25)26)19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,21,24) |
InChI-Schlüssel |
VYSHHRMIIZCIKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



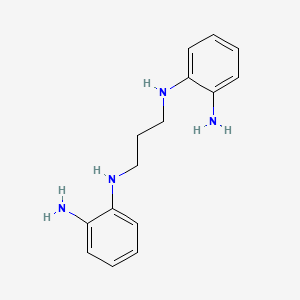

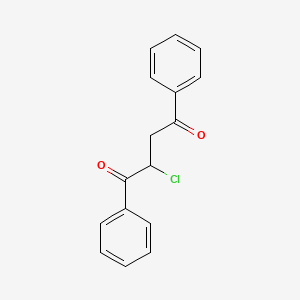
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
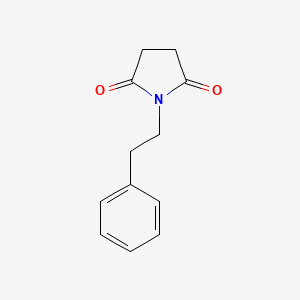
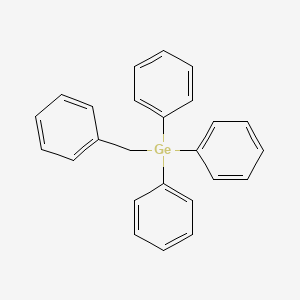
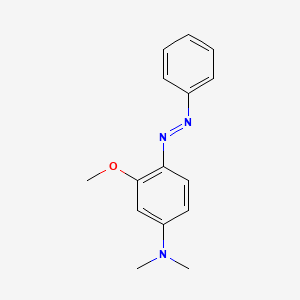

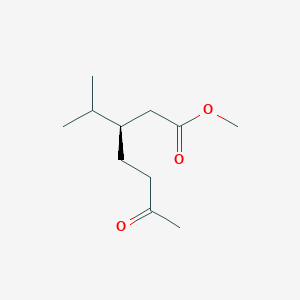
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
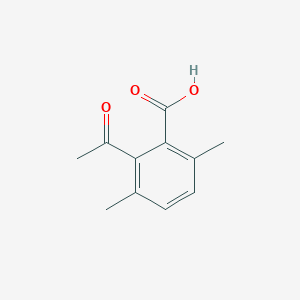
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
